1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative characterized by a methanesulfonyl group at the 1-position of the piperidine ring and a trifluoro-hydroxy-phenylpropyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
1-methylsulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-9-7-12(8-10-21)14(22)20-11-15(23,16(17,18)19)13-5-3-2-4-6-13/h2-6,12,23H,7-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLHCUTGMIMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with amidase enzymes.
Mode of Action
The compound likely interacts with its target through a process known as amidase-catalyzed hydrolysis. This process involves the breaking of a C-N bond in the amide group of the compound, resulting in the formation of a carboxylic acid and ammonia.
Biochemical Pathways
The hydrolysis of amides by amidases is a common biochemical reaction that plays a role in various metabolic pathways.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine.
Biological Activity
The compound 1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide is a member of a class of compounds that have shown significant biological activity, particularly in the context of anesthetic and anticonvulsant effects. This article reviews its biological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14F3N1O4S1
- Molecular Weight : 373.3 g/mol
- IUPAC Name : N-[3-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
The structure includes a piperidine ring, a trifluoromethyl group, and a methanesulfonyl moiety, which contribute to its unique pharmacological profile.
Anesthetic Properties
Research indicates that compounds similar to This compound exhibit oral general anesthetic activity. For instance, analogs have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane significantly without affecting hemodynamic parameters such as heart rate or blood pressure at therapeutic doses .
Anticonvulsant Effects
The compound has also demonstrated potent anticonvulsant activity. In studies involving maximal electroshock (MES) and subcutaneous metrazol models, it exhibited a therapeutic index of 10 for MES activity. This suggests that it could be effective in managing seizures with minimal side effects .
The mechanism underlying the biological activity of this compound appears to involve modulation of GABA(A) receptor currents. At concentrations around 10 µM, it was observed to enhance GABA(A) current in hippocampal neurons . Additionally, its lipophilicity due to the trifluoromethyl group allows for efficient membrane penetration and interaction with various molecular targets within the cell.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anesthetic | Reduced MAC for isoflurane | |
| Anticonvulsant | Therapeutic index of 10 in MES model | |
| GABA(A) Modulation | Enhanced GABA(A) current at 10 µM |
Case Study: Anesthetic Efficacy
In a controlled study, the compound was administered to animal models to evaluate its anesthetic properties. The results indicated a significant reduction in MAC values when combined with isoflurane, suggesting synergistic effects that could enhance anesthetic protocols without increasing cardiovascular risks .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous piperidine-4-carboxamide derivatives, emphasizing substituent variations, synthetic routes, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- The target compound’s trifluoro-hydroxy-phenylpropyl group distinguishes it from analogs like MCC14 (opioid-linked) or Compound 9 (oxadiazole-thiophene). This group may improve blood-brain barrier penetration compared to more polar derivatives (e.g., sulfonate esters in Compound 17) .
- Methanesulfonyl vs. trifluoromethanesulfonyl (Compound 17): The smaller methanesulfonyl group likely reduces steric hindrance, favoring receptor engagement over covalent modifications .
Synthetic Approaches :
- The target compound’s synthesis likely involves carboxamide coupling (similar to ’s EDC/DMAP-mediated reaction) rather than sulfonate esterification () .
- ’s patent highlights regioselective fluorophenyl incorporation, suggesting parallels in optimizing aryl substituents for selectivity .
Biological Implications: While MCC14 explicitly targets pain pathways, the target compound’s trifluoro-hydroxy group may mimic catechol-like interactions seen in kinase inhibitors (e.g., EP 4 374 877 A2) . The absence of photoaffinity or antimicrobial groups (cf.
Table 2: Pharmacokinetic and Physicochemical Properties (Inferred)
| Property | Target Compound | MCC14 | Compound 17 |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | >800 g/mol (opioid core) | ~400 g/mol (estimated) |
| LogP | ~2.5 (moderate polarity) | ~1.8 (highly polar) | ~3.0 (lipophilic sulfonyl) |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxamide) | 3 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
